Cas no 66635-93-6 ((R)-Ketorolac)

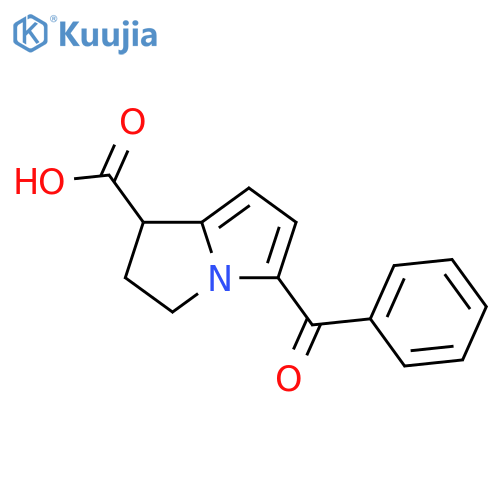

(R)-Ketorolac structure

(R)-Ketorolac 化学的及び物理的性質

名前と識別子

-

- (R)-Ketorolac

- R (+) Ketorolac

- (+)-Ketorolac

- (R)-(+)-ketorolac

- (1R)-5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid

-

- InChIKey: OZWKMVRBQXNZKK-LLVKDONJSA-N

計算された属性

- せいみつぶんしりょう: 255.09000

じっけんとくせい

- 密度みつど: 1.33±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 174 ºC

- ようかいど: ほとんど溶けない(0.084 g/l)(25ºC)、

- PSA: 59.30000

- LogP: 2.29100

- 光学活性: [α]/D +162 to +178°, c = 1 in methanol

(R)-Ketorolac 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54220-25mg |

(R)-Ketorolac |

66635-93-6 | 98% | 25mg |

¥2697.00 | 2023-09-07 | |

| TRC | K235600-100mg |

(R)-Ketorolac |

66635-93-6 | 100mg |

$1946.00 | 2023-05-18 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54220-50mg |

(R)-Ketorolac |

66635-93-6 | 98% | 50mg |

¥0.00 | 2023-09-07 | |

| MedChemExpress | HY-B0580B-10mM*1mLinDMSO |

(R)-Ketorolac |

66635-93-6 | 99.80% | 10mM*1mLinDMSO |

¥1100 | 2023-07-26 | |

| 1PlusChem | 1P00FE5N-25mg |

(R)-(+)-Ketorolac |

66635-93-6 | 99% | 25mg |

$369.00 | 2024-04-22 | |

| 1PlusChem | 1P00FE5N-10mg |

(R)-(+)-Ketorolac |

66635-93-6 | 99% | 10mg |

$202.00 | 2024-04-22 | |

| MedChemExpress | HY-B0580B-100mg |

(R)-Ketorolac |

66635-93-6 | 99.80% | 100mg |

¥5880 | 2024-07-20 | |

| A2B Chem LLC | AH17387-5mg |

(R)-(+)-Ketorolac |

66635-93-6 | 95% | 5mg |

$95.00 | 2024-04-19 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54220-10mg |

(R)-Ketorolac |

66635-93-6 | 98% | 10mg |

¥1348.00 | 2023-09-07 | |

| Enamine | EN300-18567394-0.05g |

(1R)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid |

66635-93-6 | 0.05g |

$353.0 | 2023-09-18 |

(R)-Ketorolac 関連文献

-

Eve M. Carter,Esther Ambrose-Dempster,John M. Ward,Tom D. Sheppard,Helen C. Hailes Green Chem. 2022 24 3662

-

Chinnakuzhanthai Gangadurai,Giri Teja Illa,D. Srinivasa Reddy Org. Biomol. Chem. 2020 18 8459

-

3. Tailoring biocompatibility of composite scaffolds of collagen/guar gum with metal–organic frameworksMartín Caldera-Villalobos,Denis A. Cabrera-Munguía,Juan J. Becerra-Rodríguez,Jesús A. Claudio-Rizo RSC Adv. 2022 12 3672

-

Syed Naeem Razzaq,Muhammad Ashfaq,Islam Ullah Khan,Irfana Mariam Anal. Methods 2012 4 2121

-

Christopher D. McTiernan,Chiara Fasciani,Maria González-Béjar,Daniel Roca-Sanjuán,Emilio I. Alarcon,Jose Carlos Netto-Ferreira Med. Chem. Commun. 2013 4 1619

66635-93-6 ((R)-Ketorolac) 関連製品

- 74103-06-3(rac Ketorolac)

- 66635-85-6(Anirolac)

- 74103-07-4(Ketorolac tromethamine salt)

- 1216451-53-4(rac Ketorolac-d4)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:66635-93-6)(R)-Ketorolac

清らかである:99%

はかる:5mg

価格 ($):213.0